molecular formula C26H20N2O6 B10884949 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B10884949
M. Wt: 456.4 g/mol
InChI Key: HMOHQKVKFHXEQW-UHFFFAOYSA-N
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Description

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline carboxylate core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-(4-methoxyphenyl)-4-quinolinecarboxylic acid with 2-(4-methyl-3-nitrophenyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Reduction of Nitro Group: 2-(4-METHYL-3-AMINOPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE.

    Reduction of Carbonyl Group: 2-(4-METHYL-3-NITROPHENYL)-2-HYDROXYETHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE.

    Substitution of Methoxy Group: 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-THIOPHENYL)-4-QUINOLINECARBOXYLATE.

Scientific Research Applications

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or DNA. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-HYDROXYPHENYL)-4-QUINOLINECARBOXYLATE
  • 2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-THIOPHENYL)-4-QUINOLINECARBOXYLATE

Uniqueness

2-(4-METHYL-3-NITROPHENYL)-2-OXOETHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE is unique due to the presence of both a methoxy group and a nitro group, which can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.

Properties

Molecular Formula

C26H20N2O6

Molecular Weight

456.4 g/mol

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H20N2O6/c1-16-7-8-18(13-24(16)28(31)32)25(29)15-34-26(30)21-14-23(17-9-11-19(33-2)12-10-17)27-22-6-4-3-5-20(21)22/h3-14H,15H2,1-2H3

InChI Key

HMOHQKVKFHXEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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